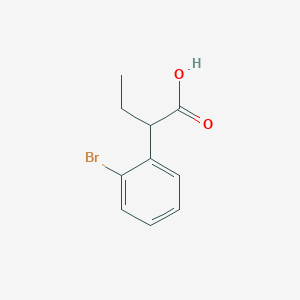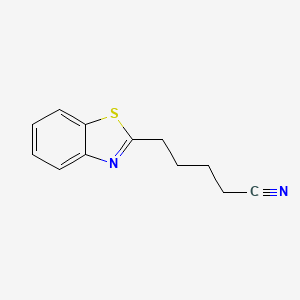
2-Benzothiazolevaleronitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzothiazolevaleronitrile is a chemical compound with the molecular formula C12H12N2S. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. Benzothiazole derivatives are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzothiazolevaleronitrile typically involves the condensation of 2-aminobenzenethiol with a suitable nitrile compound. One common method is the reaction of 2-aminobenzenethiol with valeronitrile under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly popular in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Benzothiazolevaleronitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitrile group can yield primary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, catalytic hydrogenation; reactions are often performed in anhydrous ether or tetrahydrofuran under an inert atmosphere.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-Benzothiazolevaleronitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex benzothiazole derivatives with potential pharmaceutical applications.
Biology: Investigated for its antimicrobial and anticancer properties. It has shown activity against various bacterial strains and cancer cell lines.
Medicine: Explored as a potential therapeutic agent for the treatment of diseases such as cancer, bacterial infections, and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 2-Benzothiazolevaleronitrile varies depending on its application:
Antimicrobial Activity: The compound disrupts bacterial cell membranes and inhibits essential enzymes, leading to cell death.
Anticancer Activity: It induces apoptosis (programmed cell death) in cancer cells by targeting specific molecular pathways, such as the inhibition of topoisomerase enzymes and the activation of caspases.
Neuroprotective Effects: The compound may exert neuroprotective effects by modulating oxidative stress and inflammation pathways.
Comparison with Similar Compounds
2-Benzothiazoleacetonitrile: Similar structure but with an acetonitrile group instead of a valeronitrile group.
2-Benzothiazolepropanenitrile: Contains a propanenitrile group, differing in the length of the carbon chain.
2-Benzothiazolebutanenitrile: Features a butanenitrile group, also differing in the carbon chain length.
Uniqueness: 2-Benzothiazolevaleronitrile is unique due to its specific nitrile group, which influences its reactivity and biological activity. The length of the carbon chain in the nitrile group can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other benzothiazole derivatives .
Properties
CAS No. |
21344-53-6 |
|---|---|
Molecular Formula |
C12H12N2S |
Molecular Weight |
216.30 g/mol |
IUPAC Name |
5-(1,3-benzothiazol-2-yl)pentanenitrile |
InChI |
InChI=1S/C12H12N2S/c13-9-5-1-2-8-12-14-10-6-3-4-7-11(10)15-12/h3-4,6-7H,1-2,5,8H2 |
InChI Key |
NIXVOTCDTSMFIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CCCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


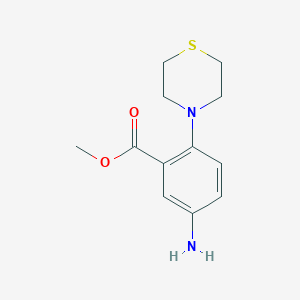
![(1S,2R,3S,5S,6R)-6-Aminobicyclo[3.2.0]heptane-2,3-diol](/img/structure/B15310885.png)
![2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B15310887.png)
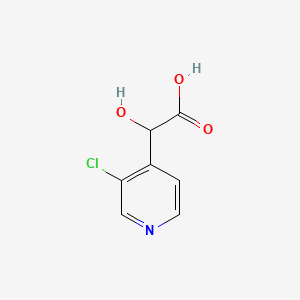
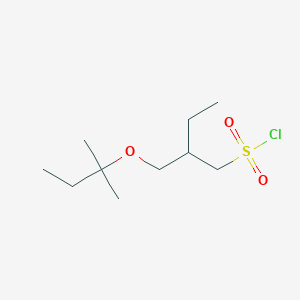
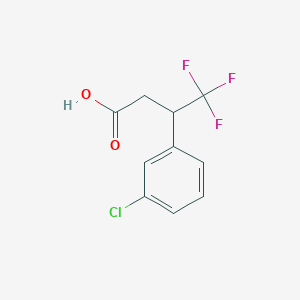
![1,2,5-Triazaspiro[2.4]hept-1-ene](/img/structure/B15310911.png)
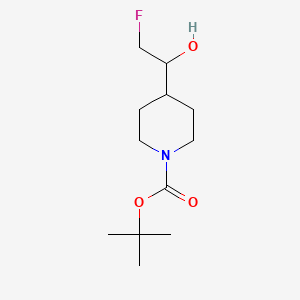
![2-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}oxy)propanoicacid](/img/structure/B15310931.png)

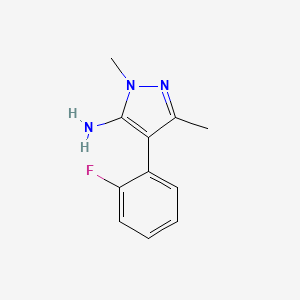

![Benzyl (4-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B15310946.png)
